N-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}thiophene-2-carboxamide
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Overview
Description
N-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}thiophene-2-carboxamide is a complex organic compound that features a benzimidazole core linked to a thiophene ring via a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}thiophene-2-carboxamide typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the 2-(2-chlorophenoxy)ethyl group: This step involves the alkylation of the benzimidazole core with 2-(2-chlorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Coupling with thiophene-2-carboxylic acid: The final step involves the formation of the carboxamide linkage by reacting the intermediate with thiophene-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
N-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to known bioactive molecules.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of N-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide
- N-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide
- N-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide
Uniqueness
N-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}thiophene-2-carboxamide stands out due to the presence of the thiophene ring, which imparts unique electronic properties and potential for diverse applications in materials science and medicinal chemistry. The combination of the benzimidazole core with the thiophene ring and the chlorophenoxy group creates a compound with distinct chemical and biological characteristics.
Properties
Molecular Formula |
C20H16ClN3O2S |
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Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H16ClN3O2S/c21-14-6-1-4-9-17(14)26-12-11-24-16-8-3-2-7-15(16)22-20(24)23-19(25)18-10-5-13-27-18/h1-10,13H,11-12H2,(H,22,23,25) |
InChI Key |
RRZLKTKWCQGRAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=CC=C3Cl)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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